Tizanidine Hydrochloride: A Technical Guide to Solubility and Stability
Tizanidine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tizanidine hydrochloride, a centrally acting α2-adrenergic agonist used as a skeletal muscle relaxant. Understanding these fundamental physicochemical properties is critical for formulation development, analytical method development, and ensuring the quality, efficacy, and safety of pharmaceutical products.
Tizanidine Hydrochloride: An Overview
Tizanidine hydrochloride is the hydrochloride salt of tizanidine, with the chemical name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine monohydrochloride.[1] It is a white to off-white, fine crystalline powder.[2] Tizanidine functions as a muscle relaxant by acting as an agonist at α2-adrenergic receptor sites, which reduces spasticity by increasing the presynaptic inhibition of motor neurons.[2][3] The effects are most prominent on polysynaptic pathways.[2]
Solubility Profile
The solubility of tizanidine hydrochloride is a critical factor influencing its dissolution and bioavailability. It is generally characterized as being slightly soluble in water and methanol.[2][4]
Solubility in Various Solvents
The solubility of tizanidine hydrochloride has been determined in a range of common pharmaceutical solvents. A summary of this data is presented in Table 1.
Table 1: Solubility of Tizanidine Hydrochloride in Different Solvents
| Solvent | Solubility Description | Quantitative Data | Reference |
| Water | Slightly soluble[2][4] | >20 mg/mL | |
| 0.1 M Hydrochloric Acid | Freely soluble / Dissolved[5] | 65.85 ± 2.01 mg/mL | [6] |
| Methanol | Soluble / Slightly soluble[4] | Dissolved | [5] |
| Ethanol | Slightly soluble / Very slightly soluble[1][4][5] | ~0.2 mg/mL | [1] |
| DMSO | Soluble | ~0.2 mg/mL[1], 10 mg/mL | [7] |
| Chloroform | Practically insoluble / Almost insoluble[4][5] | 0.74 ± 0.012 mg/mL | [6] |
| Acetone | Practically insoluble | - | [4] |
| Ethyl Acetate | Almost insoluble | - | [5] |
pH-Dependent Solubility
A key characteristic of tizanidine hydrochloride is its pH-dependent aqueous solubility; the solubility decreases as the pH increases.[2][3] A 4% w/v solution of tizanidine hydrochloride in methanol exhibits a pH of 4.68. The pH of an aqueous solution containing approximately 20 mg per mL is between 3.5 and 5.0.[5]
Experimental Protocol for Solubility Determination
A typical protocol for determining the solubility of tizanidine hydrochloride involves the following steps:
-
Preparation: Accurately weigh a specified amount of tizanidine hydrochloride powder (e.g., 1 gram).
-
Dispersion: Disperse the powder into a known volume of the selected solvent (e.g., water, methanol, ethanol) in a suitable container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., sonication for 30 minutes) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved tizanidine hydrochloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax) of approximately 228 nm or 319-320 nm, or a suitable HPLC method.[1][5]
Caption: Experimental workflow for solubility determination.
Stability Profile
Stability studies are essential to determine how the quality of tizanidine hydrochloride changes over time under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Tizanidine hydrochloride has been subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9][10] The drug is reportedly more stable in its solid state than in solution.[8]
Table 2: Summary of Forced Degradation Studies for Tizanidine Hydrochloride
| Stress Condition | Reagents and Conditions | Degradation (%) | Observations | Reference |
| Acid Hydrolysis | 0.1 M HCl, Reflux for 2 hours | 15.73% | Stable | [11],[12] |
| Base Hydrolysis | 0.1 M NaOH, Reflux for 2 hours | Minimal | Stable | [12][13] |
| Oxidative | 3% H₂O₂, Reflux for 4 hours | 36.08% | Susceptible to oxidation; additional peak observed. | [11][14],[13] |
| Thermal | 80°C for 3 days (solid state) | Minimal | Stable | [10],[12] |
| Photolytic | UV-C light for 7 days | ~55.16% | Zero-order degradation kinetics observed. | [15] |
Experimental Protocols for Stability Studies
A. Sample Preparation: A stock solution of tizanidine hydrochloride is prepared by dissolving the drug in a suitable solvent (e.g., a mixture of 0.1% trifluoroacetic acid and acetonitrile) to a known concentration, such as 500 µg/mL.[9] Working solutions are then prepared by appropriate dilution.[9]
B. Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: A solution of tizanidine hydrochloride is mixed with an acidic solution (e.g., 1N HCl) and refluxed for a specified period before being neutralized.
-
Base Hydrolysis: A solution of the drug is mixed with a basic solution (e.g., 1N NaOH) and refluxed, followed by neutralization.[10]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) and refluxed.[14]
-
Thermal Degradation: Solid tizanidine hydrochloride powder is kept in an oven at a high temperature (e.g., 80°C) for several days.[10]
-
Photodegradation: A solution of the drug is exposed to UV light for a defined duration.
C. Analytical Method: A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to analyze the stressed samples.[8][12] The method must be able to separate the intact drug from its degradation products. A common setup includes:
-
Column: C18 column (e.g., Waters Symmetry C18, 250x4.6 mm, 5µm).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted (e.g., to 3.0).[8][10]
-
Detection: UV detection at a wavelength where the drug and potential degradants absorb, often around 230 nm.[8][10]
Caption: Workflow for forced degradation stability testing.
Mechanism of Action: Signaling Pathway
Tizanidine exerts its therapeutic effect by acting as an agonist on α2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that ultimately leads to the presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters.
References
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- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. TIZANIDINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 5. chembk.com [chembk.com]
- 6. impactfactor.org [impactfactor.org]
- 7. selleckchem.com [selleckchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. japtronline.com [japtronline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 13. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scilit.com [scilit.com]
